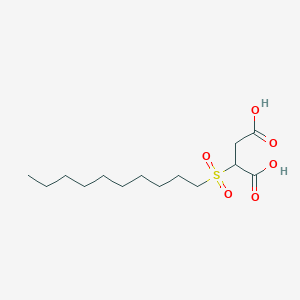

2-(Decane-1-sulfonyl)butanedioic acid

Cat. No. B8452218

M. Wt: 322.42 g/mol

InChI Key: WESCJHHMQFZNKL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05004558

Procedure details

In a 400 ml beaker equipped with a heating mantle, alcohol thermometer, 50 ml dropping funnel, and a stirrer, 100 ml of glacial acetic acid was heated to about 50° C. To this was added 101.32 g of the dry solid C10H21SCH(COOH)CH2COOH.12H2O described above, with stirring and heating to obtain a thick white slurry. Via the dropping funnel, 22.64 ml of 70% H2O2 was then added over a period of 114 minutes at 45°-53° C., resulting in an exothermic reaction. Agitation was then continued for 31/2 hours at 47°-53° C. The resulting homogeneous solution was diluted with 50 ml of water and then cooled to ambient temperature, becoming a thick white slurry which was then held overnight. The slurry was cooled to 5°-10° C., and the solids were collected by filtration. The solids were dissolved in 515 ml of ethyl acetate. This solution was filtered to remove a small amount of insoluble material, washed with three 200 ml portions of water and transferred to a 4,000 ml beaker. Enough ethylacetate was then boiled off to reduce the solution volume to about 300 ml. Heating was discontinued, and with agitation, 1,500 ml of petroleum ether was added via a dropping funnel, resulting in the precipitation of a white solid product. The slurry was cooled to 5°-10° C., and the solids were recovered by filtration. The solids were washed by reslurrying in petroleum ether, again recovered by filtration, and dried overnight at ambient temperature. The resulting product weighed 34.63 g, and NMR analysis in DMSO-D6 showed that it was n-decylsulfonylsuccinic acid, C10H21SO2CH(COOH)CH2COOH. Water was not present at detectable levels, and the only detectable impurity was about 0.2% of fumaric acid. The yield was 53.7% of the theoretical amount, based upon the amount of the sulfide used.

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

dry solid

Quantity

101.32 g

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

C(O)(=[O:3])C.[CH2:5]([S:15][CH:16]([CH2:20][C:21]([OH:23])=[O:22])[C:17]([OH:19])=[O:18])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].OO.[OH2:26]>>[CH2:5]([S:15]([CH:16]([CH2:20][C:21]([OH:23])=[O:22])[C:17]([OH:19])=[O:18])(=[O:3])=[O:26])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]

|

Inputs

Step One

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Three

[Compound]

|

Name

|

dry solid

|

|

Quantity

|

101.32 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCC)SC(C(=O)O)CC(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

22.64 mL

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Step Five

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a thick white slurry

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting in an exothermic reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

2 hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 47°-53° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The slurry was cooled to 5°-10° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the solids were collected by filtration

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The solids were dissolved in 515 ml of ethyl acetate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

This solution was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove a small amount of insoluble material

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with three 200 ml portions of water

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heating

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

with agitation, 1,500 ml of petroleum ether was added via a dropping funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting in the precipitation of a white solid product

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The slurry was cooled to 5°-10° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the solids were recovered by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

The solids were washed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

again recovered by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried overnight at ambient temperature

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(CCCCCCCCC)S(=O)(=O)C(C(=O)O)CC(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |